



Application Notes and Protocols for Intracellular Delivery of TAT-TI-Jip

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, growth factors, and environmental insults. Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The JNK-interacting protein 1 (JIP1) is a scaffold protein that assembles components of the JNK signaling cascade, thereby facilitating JNK activation. The targeted inhibition of the JNK pathway holds significant therapeutic potential.

TAT-**TI-Jip** is a cell-permeable peptide designed for the specific inhibition of the JNK signaling pathway. It consists of two key components:

- **TI-Jip** (JIP-1(153-163)): An 11-amino acid inhibitory peptide derived from the JNK-binding domain of JIP1.[1][2] Its sequence is RPKRPTTLNLF.[1][2] This peptide competitively inhibits the interaction between JNK and its substrates.[3]
- TAT (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 TAT protein. Its core sequence for cell penetration is YGRKKRRQRRR. This peptide facilitates the intracellular delivery of various molecular cargoes.





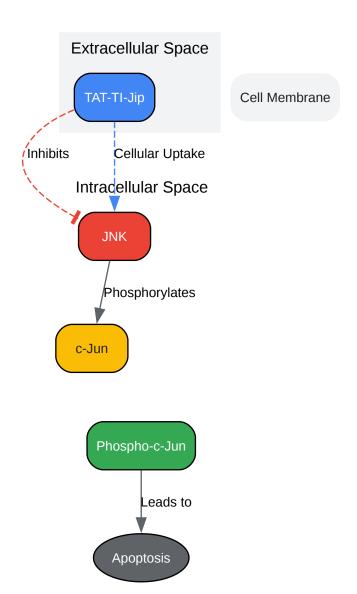


By fusing the **TI-Jip** peptide to the TAT peptide, the resulting TAT-**TI-Jip** construct can efficiently penetrate the cell membrane and deliver the inhibitory JIP1 peptide to its intracellular target, JNK, thereby blocking downstream signaling.

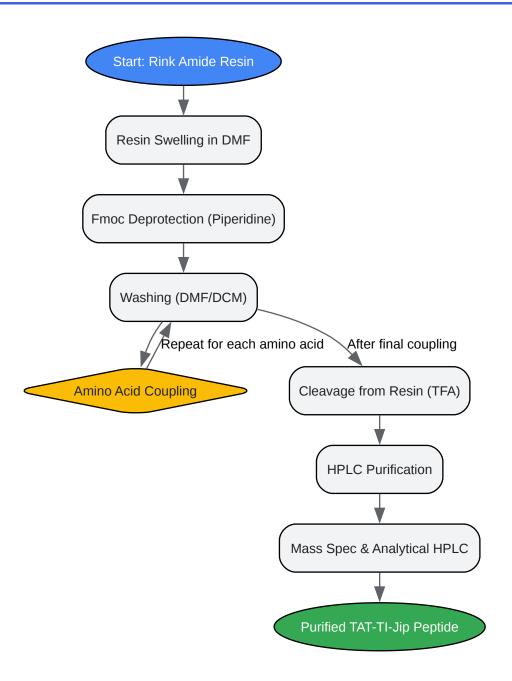
Mechanism of Action

JIP1 acts as a scaffold protein, bringing together MAP kinase kinase (MKK) and a MAP kinase kinase kinase (MLKK) in proximity to JNK, leading to its activation through phosphorylation. The **TI-Jip** peptide, derived from the JNK-binding domain of JIP1, competitively binds to JNK, preventing the recruitment of JNK substrates like c-Jun. This inhibition is allosteric, as the binding of the peptide to the docking groove of JNK induces a conformational change that distorts the ATP-binding pocket, reducing the kinase's activity. The TAT peptide facilitates the entry of the **TI-Jip** peptide into the cell, allowing it to reach the cytoplasm and interact with JNK.

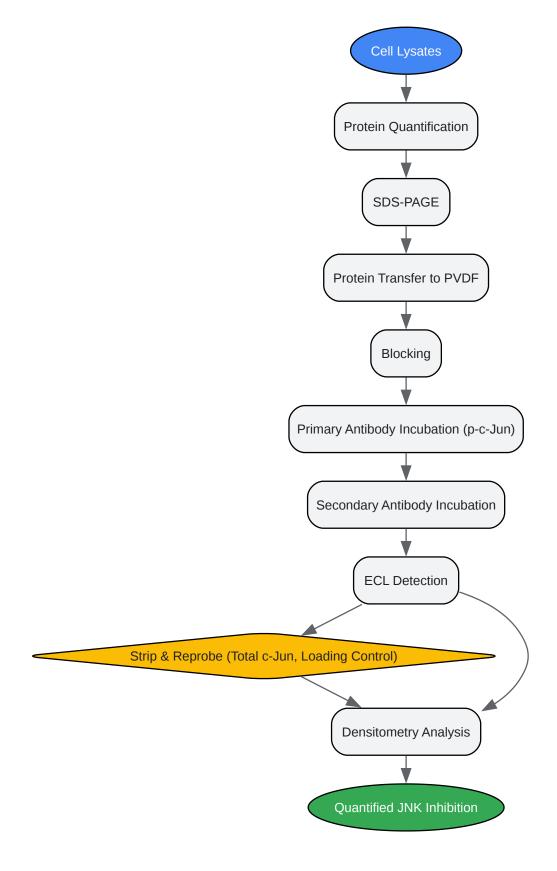












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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Delivery of TAT-TI-Jip]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612415#tat-ti-jip-for-intracellular-delivery-protocol]

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